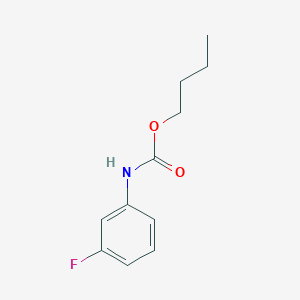

butyl (3-fluorophenyl)carbamate

Overview

Description

“Butyl (3-fluorophenyl)carbamate” is a type of carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). The general formula for a carbamate is R2NC(O)OR’, where R and R’ can be a variety of carbon-containing substituents .

Synthesis Analysis

The synthesis of carbamates often involves the reaction of amines with carbon dioxide and halides. This process can be efficiently carried out in the presence of cesium carbonate and TBAI . The method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

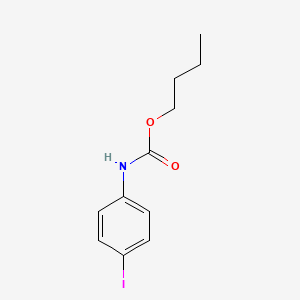

The molecular formula of “butyl (3-fluorophenyl)carbamate” is C11H14FNO2 . The average mass is 211.233 Da and the monoisotopic mass is 211.100861 Da .Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions. For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates can produce carbamates under mild conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “butyl (3-fluorophenyl)carbamate” can vary depending on its specific structure. For example, the compound “Isobutyl (3-fluorophenyl)carbamate” has an average mass of 211.233 Da and a monoisotopic mass of 211.100861 Da .Scientific Research Applications

Synthesis and Development of Novel Compounds

- Pyrrolo[1,2-b]pyridazine Derivatives Synthesis : The reaction of certain carbamate derivatives with chalcone provides a new method for synthesizing pyrrolo[1,2-b]pyridazine derivatives, showcasing the versatility of carbamate compounds in novel chemical syntheses (Sagyam et al., 2009).

Biological and Pharmacological Studies

- Anticholinesterase Activity : Research involving carbamate-substituted thymol/carvacrol derivatives, including a compound with the 3-fluorophenyl group, indicates significant inhibitory effects on acetylcholinesterase, relevant to diseases like Alzheimer's (Kurt et al., 2017).

- Cholinesterase Inhibition : Studies on phenyl carbamates, including butyl carbamates, have revealed insights into the inhibition mechanisms of butyrylcholinesterase and acetylcholinesterase, crucial for understanding Alzheimer’s disease treatment (Lin et al., 2005).

Chemical Analysis and Properties

- Ionic Liquid for CO2 Capture : A study highlighted the synthesis of an ionic liquid that reacts with CO2 to form a carbamate salt, demonstrating the role of such compounds in environmental applications (Bates et al., 2002).

Molecular and Structural Studies

- Fluorescence of Carbazole-Based Compounds : Research on carbazole and o-carborane-based organic fluorophores, involving butyl groups, shed light on their aggregation-induced fluorescence properties, significant in the field of materials science (Jiao et al., 2019).

Synthesis Techniques and Optimization

- Rapid Synthetic Method : A rapid synthetic method was developed for an important intermediate compound in the synthesis of biologically active compounds, demonstrating the importance of carbamates in pharmaceutical synthesis (Zhao et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

butyl N-(3-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-2-3-7-15-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTZNFVXTILODO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone](/img/structure/B3752297.png)

![ethyl 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B3752304.png)

![5-[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B3752308.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-(phenylthio)propanamide](/img/structure/B3752311.png)

![propyl 4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B3752318.png)

![methyl 2-[(butoxycarbonyl)amino]benzoate](/img/structure/B3752342.png)

![cyclohexyl 4-[(butoxycarbonyl)amino]benzoate](/img/structure/B3752352.png)

![butyl [2-(aminocarbonyl)phenyl]carbamate](/img/structure/B3752354.png)

![butyl [4-(aminocarbonyl)phenyl]carbamate](/img/structure/B3752361.png)

![ethyl {2-[(butoxycarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3752382.png)